

# Application Note: Measuring the Effect of AP30663 on Action Potential Duration

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

AP30663 is a novel small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, which is under investigation for the treatment of atrial fibrillation (AF).[1][2][3] KCa2 channels are critical in the repolarization phase of the cardiac action potential, and their inhibition is a promising therapeutic strategy for AF.[1][2][3] Preclinical studies have demonstrated that AP30663 can prolong the atrial effective refractory period (AERP) with a degree of atrial selectivity, a desirable characteristic for an antiarrhythmic drug.[1][4][5] This document provides detailed protocols for assessing the electrophysiological effects of AP30663, with a focus on its impact on action potential duration (APD).

AP30663 acts as a negative allosteric modulator of KCa2 channels.[1][2][3][6] Its primary mechanism involves right-shifting the calcium activation curve of the KCa2.3 channel subtype, thereby reducing the channel's sensitivity to intracellular calcium and inhibiting its activity.[1][2] [3][7] While AP30663 shows selectivity for KCa2 channels, some off-target effects on the hERG (KV11.1) channel have been observed, which can contribute to QT interval prolongation. [1][8]

### **Data Presentation**

The following tables summarize the quantitative data on the effects of **AP30663** from preclinical studies.



Table 1: Effect of AP30663 on Atrial Effective Refractory Period (AERP)

Species	Model	AP30663 Concentration/ Dose	Change in AERP (% of baseline)	Source
Guinea Pig	Isolated Perfused Heart	3 μΜ	131 ± 6%	[6]
Guinea Pig	Isolated Perfused Heart	10 μΜ	165 ± 3%	[6]
Rat	Anesthetized	5 mg/kg	130.7 ± 5.4%	[1][2][3]
Rat	Anesthetized	10 mg/kg	189.9 ± 18.6%	[1][2][3]
Pig	Conscious	5 mg/kg	>30 ms increase	[5][9]

Table 2: Ion Channel Selectivity of AP30663



Ion Channel	Current	IC50 (μM)	% Inhibition at 10 µM	Source
hKCa2.2/2.3	IKCa	0.77 ± 0.13	-	[6]
hKV11.1a (hERG)	lKr	15.1 ± 2.1 (automated patch-clamp)	-	[1]
hKV11.1a/b (hERG)	lKr	4.0 ± 1.5 (manual patch- clamp)	-	[1]
Kir3.1/Kir3.4	IKACh	Not significant	Not significant	[1][10]
KV1.5	lKur	Not significant	Not significant	[1][10]
KV7.1/KCNE1	lKs	Not significant	Not significant	[1][10]
KV4.3/KChiP2	Ito	Not significant	Not significant	[1][10]
Kir2.1	IK1	Not significant	Not significant	[1][10]
NaV1.5	INa	Not significant	Not significant	[10]
CaV1.2	ICa	Not significant (at 30 μM)	Not significant	[10]

## **Experimental Protocols**

# Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure KCa2 Channel Inhibition

This protocol is designed to measure the effect of **AP30663** on KCa2 currents in a heterologous expression system (e.g., HEK293 cells stably expressing human KCa2 channels).

#### Materials:

- HEK293 cells stably expressing the KCa2 channel subtype of interest
- Patch-clamp rig with amplifier, digitizer, and data acquisition software



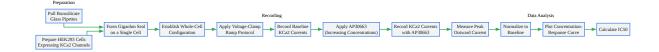
- Borosilicate glass capillaries for pipette fabrication
- Cell culture medium
- External solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with KOH
- Internal solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, and varying concentrations of free Ca2+ (buffered with CaCl2), pH 7.2 with KOH
- AP30663 stock solution (in DMSO) and final dilutions in external solution

#### Procedure:

- Cell Preparation: Plate HEK293 cells expressing KCa2 channels onto glass coverslips 24-48 hours before the experiment.
- Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 M $\Omega$  when filled with the internal solution.
- Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
- Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 G $\Omega$ ) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
- Voltage-Clamp Protocol:
  - Hold the cell at a membrane potential of 0 mV.
  - Apply a depolarizing voltage ramp from -80 mV to +80 mV over 200 ms to elicit KCa2 currents.[2]
- Data Acquisition:
  - Record baseline KCa2 currents in the absence of AP30663.



- $\circ$  Perfuse the cell with increasing concentrations of **AP30663** (e.g., 0.1, 1, 10, 100  $\mu$ M) and record the currents at each concentration until a steady-state effect is observed.
- Data Analysis:
  - Measure the peak outward current at a specific voltage (e.g., +80 mV) for each concentration of AP30663.
  - Normalize the current at each concentration to the baseline current.
  - Plot the normalized current as a function of AP30663 concentration and fit the data to a Hill equation to determine the IC50.



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Caption: Workflow for Whole-Cell Patch-Clamp Analysis of AP30663.

# Protocol 2: Measurement of Atrial Effective Refractory Period (AERP) in Isolated Perfused Hearts

This protocol describes the measurement of AERP in an ex vivo Langendorff-perfused guinea pig heart model.

#### Materials:

· Guinea pig



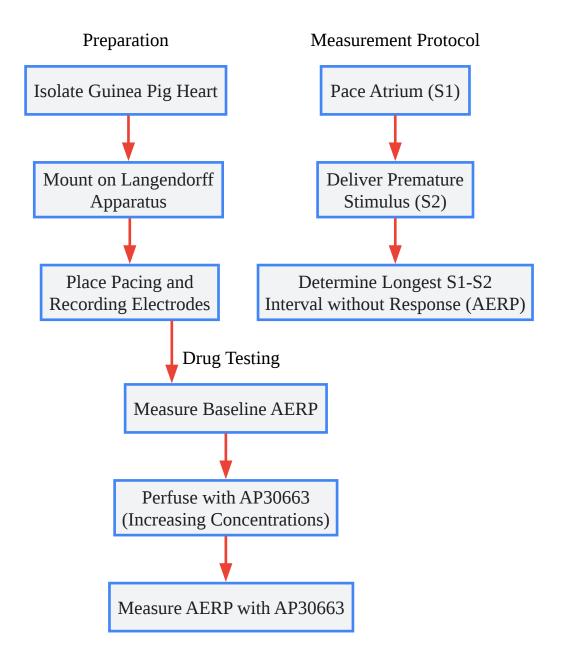
- Langendorff perfusion system
- Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose, gassed with 95% O2/5% CO2
- Pacing and recording electrodes
- Data acquisition system
- AP30663 stock solution

#### Procedure:

- Heart Isolation: Anesthetize the guinea pig and rapidly excise the heart.
- Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).
- Electrode Placement: Place a pacing electrode on the right atrium and a recording electrode on the epicardial surface of the atrium to record monophasic action potentials (MAPs).
- Baseline AERP Measurement:
  - Pace the atrium at a fixed cycle length (e.g., 200 ms, S1).
  - After a train of 10 basic stimuli (S1), deliver a premature extra-stimulus (S2).
  - Determine the longest S1-S2 interval that fails to elicit a propagated atrial action potential.
    This is the AERP.
- Drug Perfusion:
  - After establishing a stable baseline, perfuse the heart with increasing concentrations of AP30663 (e.g., 1, 3, and 10 μM) for a defined period (e.g., 20 minutes) at each concentration.[1]



- AERP Measurement with Drug: Repeat the AERP measurement protocol at the end of each drug perfusion period.
- Data Analysis:
  - Calculate the change in AERP at each concentration of AP30663 relative to the baseline AERP.
  - Perform statistical analysis to determine the significance of the drug-induced changes.





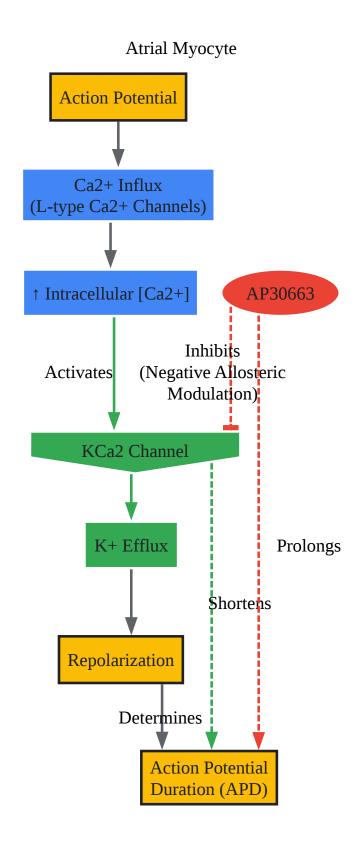
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Caption: Workflow for AERP Measurement in Isolated Hearts.

## **Signaling Pathway and Mechanism of Action**

**AP30663**'s effect on action potential duration is a direct consequence of its interaction with the KCa2 channel. The following diagram illustrates the proposed mechanism.





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**Caption:** Mechanism of **AP30663** Action on Action Potential Duration.



#### Pathway Description:

- During an atrial action potential, voltage-gated L-type calcium channels open, leading to an influx of Ca2+ and an increase in the intracellular calcium concentration.
- This rise in intracellular Ca2+ activates KCa2 channels.
- Activated KCa2 channels mediate a K+ efflux, which contributes to the repolarization of the cell membrane, thereby shortening the action potential duration.
- AP30663, as a negative allosteric modulator, binds to the KCa2 channel and reduces its sensitivity to Ca2+.
- This inhibition of the KCa2 channel reduces the repolarizing K+ current, leading to a prolongation of the action potential duration and, consequently, an increase in the atrial effective refractory period.

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